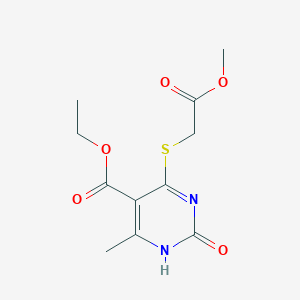

Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, making it of interest for medicinal chemistry and other scientific disciplines.

Méthodes De Préparation

The synthesis of Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with thiourea, followed by alkylation with 2-methoxy-2-oxoethyl chloride. The reaction conditions often require the use of a base such as sodium ethoxide and solvents like ethanol. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Applications De Recherche Scientifique

1. Antimicrobial Potential

Research indicates that compounds with similar structural frameworks to ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate exhibit antimicrobial properties. Preliminary studies suggest that this compound may also possess activity against various pathogens:

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate | |

| Gram-negative Bacteria | Moderate | |

| Fungi | Low |

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrimidine compounds were tested against a panel of bacteria and fungi. The results indicated that certain modifications enhanced antimicrobial activity, suggesting that this compound could be optimized for similar effects.

2. Anticancer Activity

The compound's potential as an anticancer agent is supported by its structural similarity to known cytotoxic agents. The mechanisms through which it may exert its effects include:

- Enzyme Inhibition : Targeting metabolic pathways critical for cancer cell survival.

- DNA Interaction : Potential intercalation into DNA, disrupting replication processes.

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of key metabolic enzymes | |

| DNA Intercalation | Disruption of DNA replication | |

| ROS Generation | Induction of oxidative stress leading to apoptosis |

Case Study: Cytotoxicity Assessment

In vitro studies have demonstrated that similar pyrimidine derivatives induce apoptosis in various cancer cell lines. For instance, a study published in Cancer Research highlighted the efficacy of thiazole and pyrimidine derivatives in inhibiting tumor growth through apoptosis induction.

Comparative Analysis with Related Compounds

To further understand the biological activities of this compound, a comparison with related compounds is useful:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism |

|---|---|---|---|

| Ethyl 4-(thiazolyl)-6-methylpyrimidine | Positive | High | Enzyme Inhibition |

| Ethyl 6-(benzothiazolyl)-pyrimidine | Moderate | Moderate | DNA Intercalation |

| Ethyl 4-(oxazolyl)-pyrimidine | Low | High | ROS Generation |

Mécanisme D'action

The mechanism of action of Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect metabolic pathways and cellular processes, making it a valuable tool in biochemical research.

Comparaison Avec Des Composés Similaires

Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be compared to other pyrimidine derivatives such as:

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate: Similar in structure but with different functional groups, leading to varied reactivity and applications.

4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic core but differ in their biological activities and synthetic routes.

Borinic acid derivatives: While not structurally similar, these compounds are used in similar research contexts, particularly in catalysis and medicinal chemistry.

This compound stands out due to its unique combination of functional groups, making it a versatile compound for various scientific applications.

Activité Biologique

Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound that belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O6S2, with a molecular weight of 440.5 g/mol. The compound features a dihydropyrimidine core, which is characteristic of many biologically active compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₄O₆S₂ |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 899727-19-6 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antiviral and Antibacterial Properties

Research has indicated that compounds with a dihydropyrimidine core exhibit significant antiviral and antibacterial activities. For instance, derivatives of dihydropyrimidines have shown effectiveness against various pathogens due to their ability to inhibit viral replication and bacterial growth. A study highlighted that certain Biginelli-type pyrimidines demonstrate potent antiviral effects, which may extend to the compound due to structural similarities .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in various studies. Compounds derived from similar structures have been shown to scavenge free radicals effectively. For example, in a study assessing the antioxidant activity of Biginelli-type pyrimidines, some compounds exhibited IC50 values as low as 0.6 mg/mL for free radical scavenging .

Antihypertensive Effects

Dihydropyrimidines are also known for their antihypertensive properties. Several studies have reported that these compounds can act as calcium channel blockers, which help in lowering blood pressure by relaxing blood vessels. This mechanism is crucial in managing hypertension and preventing cardiovascular diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Intramolecular Hydrogen Bonding : The presence of intramolecular hydrogen bonds within the dihydropyrimidine structure enhances stability and may influence biological activity by affecting how the molecule interacts with biological targets .

- Calcium Channel Modulation : By acting on calcium channels, this compound may help regulate vascular tone and cardiac function, making it beneficial for cardiovascular health .

- Radical Scavenging : The ability to donate electrons allows this compound to neutralize free radicals, thereby protecting cells from oxidative stress .

Case Studies

Several case studies have documented the pharmacological effects of related dihydropyrimidine compounds:

- Antiviral Study : A study on Biginelli derivatives demonstrated significant antiviral activity against influenza viruses, suggesting potential applications in treating viral infections .

- Antioxidant Evaluation : Another investigation reported that specific derivatives exhibited strong antioxidant capabilities, with implications for preventing oxidative damage in various diseases .

- Hypertension Management : Clinical trials involving dihydropyrimidine derivatives indicated their effectiveness in reducing systolic and diastolic blood pressure in hypertensive patients .

Propriétés

IUPAC Name |

ethyl 4-(2-methoxy-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-4-18-10(15)8-6(2)12-11(16)13-9(8)19-5-7(14)17-3/h4-5H2,1-3H3,(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVBTZRTCKPYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.